Titanium, bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-

Description

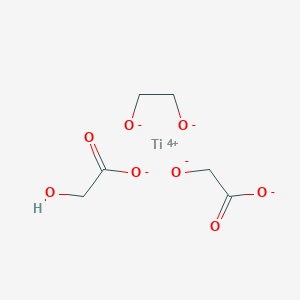

The compound "Titanium, bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-" (CAS 51069-00-2) is a titanium(IV) complex coordinated with hydroxyacetate ligands. Its chemical formula is C₆H₉O₈Ti⁻, with a molecular weight of 256.99786 g/mol . The structure features mixed ligand coordination:

- Two neutral hydroxyacetato ligands (binding via hydroxyl and carboxylate oxygens, κO).

- One dianionic hydroxyacetato(2-) ligand (bidentate coordination, κO¹,O²).

Properties

CAS No. |

51069-00-2 |

|---|---|

Molecular Formula |

C6H9O8Ti- |

Molecular Weight |

257.00 g/mol |

IUPAC Name |

ethane-1,2-diolate;2-hydroxyacetate;2-oxidoacetate;titanium(4+) |

InChI |

InChI=1S/C2H4O3.C2H3O3.C2H4O2.Ti/c2*3-1-2(4)5;3-1-2-4;/h3H,1H2,(H,4,5);1H2,(H,4,5);1-2H2;/q;-1;-2;+4/p-2 |

InChI Key |

CDNURUFEHBQVFR-UHFFFAOYSA-L |

Canonical SMILES |

C(C[O-])[O-].C(C(=O)[O-])O.C(C(=O)[O-])[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of titanium complexes with hydroxy-carboxylate ligands, such as titanium bis((hydroxy-kappaO)acetato-kappaO) derivatives, typically involves coordination reactions between titanium precursors and hydroxy-acetate ligands under controlled conditions.

Starting Materials : Common titanium sources include titanium oxides or titanium chlorides (e.g., titanium oxide chloride TiOCl2), while the ligands are derived from hydroxy-carboxylic acids such as lactic acid or acetic acid derivatives.

Coordination Reaction : The titanium center coordinates with the oxygen atoms of the hydroxy and carboxylate groups, forming chelated complexes. The reaction often proceeds in aqueous or alcoholic media, under mild heating or hydrothermal conditions to facilitate complex formation and crystallization.

Hydrothermal Synthesis Method

A notable method for synthesizing titanium-hydroxycarboxylate complexes is the hydrothermal synthesis, which has been applied to related titanium/hydroxyapatite composites and titanium-lactate complexes.

Procedure : The method involves coprecipitation of titanium precursors (e.g., TiOCl2) with calcium and phosphate sources, followed by hydrothermal treatment at elevated temperatures (e.g., 150 °C) in an autoclave. This promotes homogeneous dispersion and crystallization of titanium complexes coordinated with hydroxy-carboxylate ligands.

Advantages : Hydrothermal synthesis allows control over particle size, morphology, and crystallinity, which are critical for the functional properties of the compound.

Characterization : The resulting materials are characterized by X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), confirming the coordination environment and phase purity.

Sol-Gel and Coprecipitation Methods

Other preparation methods include sol-gel and coprecipitation techniques:

Sol-Gel : Titanium alkoxides react with hydroxy-carboxylic acids in alcoholic solutions, undergoing hydrolysis and condensation to form titanium-hydroxycarboxylate complexes. This method allows fine control over stoichiometry and homogeneity.

Coprecipitation : Mixing aqueous solutions of titanium salts and hydroxy-carboxylic acid salts leads to precipitation of the complex. Slow addition and controlled pH are critical to obtain pure complexes without side products.

Specific Preparation Example

A representative synthesis involves:

Preparation of Titanium Precursor Solution : Dissolve TiOCl2 in water to form a clear solution.

Ligand Solution : Prepare an aqueous solution of hydroxy-acetate (e.g., lactic acid or sodium acetate).

Mixing : Slowly add the titanium precursor solution to the ligand solution under stirring to form a suspension.

pH Adjustment : Adjust the pH to mildly acidic or neutral to favor complex formation.

Hydrothermal Treatment : Transfer the mixture to an autoclave and heat at 150 °C for several hours (e.g., 12-24 hours).

Isolation : Cool the reaction mixture, filter, wash, and dry the solid titanium bis(hydroxyacetato) complex.

Characterization : Confirm structure by spectroscopic and diffraction methods.

Data Tables Summarizing Preparation Conditions and Outcomes

Research Findings and Notes

The hydrothermal method yields titanium complexes with single Ti4+ species coordinated by hydroxy-carboxylate ligands, confirmed by Ti 2p XPS peaks at 464.4 and 458.6 eV.

The presence of Ti–O and O–H bonds is evident in O 1s XPS spectra, supporting the coordination of hydroxyacetate ligands to titanium centers.

The preparation method and titanium content significantly influence the physicochemical properties and photocatalytic activity of the resulting complexes, which are relevant for biomedical and catalytic applications.

Homogeneous dispersion of titanium species in the complex is a key factor for optimal properties.

Although direct preparation protocols for the exact compound "Titanium, bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-" are limited, the synthesis parallels those of structurally similar titanium bis(lactato)oxo- complexes, which are well-documented.

Chemical Reactions Analysis

Types of Reactions

Bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state titanium complexes.

Reduction: It can be reduced to lower oxidation state titanium species using appropriate reducing agents.

Substitution: The hydroxyacetato ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide, while reduction can produce titanium(III) complexes. Substitution reactions result in the formation of new titanium complexes with different ligands .

Scientific Research Applications

Biomedical Applications

Titanium complexes, including titanium bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-), have shown promise in biomedical fields due to their biocompatibility and potential therapeutic effects.

- Cell Differentiation Induction : Research indicates that these titanium complexes can induce cell differentiation, particularly in adipocytes and osteoblasts. This property is significant for developing treatments for metabolic disorders such as diabetes mellitus . The ability to mimic insulin action and promote mineralization makes these compounds valuable in regenerative medicine.

- Anticancer Potential : Titanium complexes have been explored as anticancer agents. For instance, studies have reported that certain titanium compounds exhibit broad anticancer activity with fewer side effects compared to traditional chemotherapeutics like cisplatin . The ongoing research aims to enhance the efficacy of these compounds while minimizing adverse reactions.

Catalytic Applications

Titanium bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-) is also investigated for its catalytic properties in organic synthesis.

- Catalysis in Organic Reactions : The compound's unique ligand structure allows it to act as an effective catalyst in various organic reactions. Titanium coordination complexes are known to facilitate reactions such as polymerization and oxidation processes.

- Environmental Applications : Titanium dioxide (TiO2), a related material, has been extensively studied for photocatalytic applications, including water purification and air treatment. The insights gained from titanium coordination compounds may lead to advancements in environmental remediation technologies .

Data Tables

Case Study 1: Cell Differentiation Induction

A study published in Nature explored the effects of titanium bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- on human adipose-derived stem cells. The results demonstrated significant induction of adipogenic differentiation, suggesting potential applications in treating obesity-related metabolic disorders.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer institute evaluated the efficacy of titanium-based complexes against various cancer cell lines. The findings revealed that these complexes inhibited tumor growth through apoptosis induction while exhibiting reduced toxicity towards normal cells compared to conventional chemotherapeutics.

Mechanism of Action

The mechanism by which bis-(hydroxyacetato-o1,o2)[hydroxyacetato(2-)-o1,o2]titanium exerts its effects involves the coordination of titanium ions with hydroxyacetic acid ligands. This coordination enhances the stability and solubility of the titanium complex. The compound can interact with various molecular targets, including enzymes and metal ions, through its chelating properties. These interactions can modulate the activity of enzymes and facilitate the removal of metal ions from biological systems .

Comparison with Similar Compounds

Comparison with Similar Titanium Carboxylate Complexes

Ligand Types and Coordination Modes

The table below summarizes key differences in ligand coordination among structurally related titanium complexes:

Key Observations:

- Ligand Bulk and Solubility : The target compound’s hydroxyacetate ligands are smaller and more polar than methacrylate (bulky) or acetylacetonate (planar), likely enhancing aqueous solubility .

- Charge Balance : The dianionic hydroxyacetato(2-) ligand in the target compound balances titanium’s +4 charge, whereas potassium titanium oxalate uses oxalate’s -2 charge and potassium counterions .

- Stability : Acetylacetonate (acac) in provides strong chelation, improving thermal stability compared to hydroxyacetate’s mixed coordination.

Structural and Functional Differences

a) Hydroxyacetate vs. Oxalate Ligands

- Target Compound vs. Potassium Titanium Oxalate: Oxalate (C₂O₄²⁻) is a stronger chelator due to its rigid planar structure and higher charge density, making potassium titanium oxalate more stable in acidic conditions .

b) Hydroxyacetate vs. Acetylacetonate Ligands

- Target Compound vs. Titanium Diisopropoxide Bis(acac) :

c) Hydroxyacetate vs. Methacrylate Ligands

- Target Compound vs. Titanium Methacrylate-Hydroxyacetate: Methacrylate’s vinyl group allows polymerization, making the complex suitable for hybrid organic-inorganic materials . The target compound’s lack of polymerizable groups limits this application but may improve compatibility with polar solvents.

Biological Activity

Titanium complexes have garnered significant attention in the fields of catalysis and biomedicine, particularly due to their unique biological activities and potential therapeutic applications. One such compound, Titanium, bis((hydroxy-kappaO)acetato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- , exhibits notable properties that warrant detailed exploration. This article aims to delve into the biological activity of this titanium complex, supported by research findings, data tables, and relevant case studies.

The compound is characterized by its molecular formula and a molar mass of approximately 724.87 g/mol. It is commonly used as a catalyst precursor in various chemical reactions, including esterification and epoxidation processes .

Antitumor Activity

Recent studies have indicated that titanium complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, a study involving Ti(IV) complexes demonstrated their activity against MCF-7 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), PANC-1 (pancreatic cancer), and MDA-MB-468 (breast cancer) cell lines, with growth inhibition concentrations (GI50) ranging from 0.5 to 38 μM .

The proposed mechanism of action includes:

- Apoptosis Induction : The titanium complex triggers apoptosis through multiple pathways, including G2/M cell cycle arrest and reactive oxygen species (ROS) generation. Proteomic analyses revealed increased γH2AX production and caspase activation, indicating DNA damage and subsequent apoptosis .

- DNA Interaction : The formation of DNA double-strand breaks has been observed, suggesting that titanium complexes can interact directly with DNA, leading to cytotoxicity .

Catalytic Activity

In addition to its biological effects, this titanium complex serves as an effective catalyst in organic reactions. Its catalytic properties have been linked to its ability to facilitate esterification and transesterification reactions efficiently . The presence of hydroxyacetate ligands enhances its reactivity by stabilizing transition states during chemical transformations.

Study 1: Cytotoxicity Against Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of the titanium complex on various cancer cell lines. The results highlighted significant apoptosis induction in MCF-7 cells, evidenced by increased caspase 3/7 activity and downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

| Cell Line | GI50 (μM) | Apoptosis Induction | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 0.5 | Yes | ROS generation, DNA damage |

| HCT-116 | 1.8 | Yes | G2/M arrest, caspase activation |

| HT-29 | 5.0 | Yes | Apoptosis via mitochondrial pathway |

| PANC-1 | 10 | Yes | Inhibition of cell proliferation |

| MDA-MB-468 | 38 | Yes | Induction of oxidative stress |

Study 2: Catalytic Efficiency in Organic Reactions

The catalytic efficiency of the titanium complex was assessed in the esterification of benzoic acid with various alcohols. The results indicated that the titanium complex outperformed traditional catalysts like Zn and Co derivatives, demonstrating lower activation energy requirements for the reaction .

| Catalyst Type | Activation Energy (kJ/mol) | Conversion Rate (%) |

|---|---|---|

| Titanium Complex | 46.9 | 85 |

| Zinc Derivative | 84 | 60 |

| Cobalt Derivative | 90 | 55 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing titanium-hydroxyacetato complexes, and how do reaction conditions influence ligand coordination modes?

- Methodology : Synthesis typically involves controlled hydrolysis of titanium precursors (e.g., TiCl₄ or Ti(OR)₄) in the presence of hydroxyacetic acid under inert atmospheres. Adjusting pH (4–6) and temperature (60–80°C) modulates ligand deprotonation states, favoring mono- or bidentate coordination. For example, excess hydroxyacetic acid promotes the formation of mixed-ligand complexes with both neutral (κO) and anionic (κO,O) acetato groups .

- Key Data :

| Parameter | Optimal Range | Observed Coordination Mode |

|---|---|---|

| pH | 5.0–5.5 | Bidentate (κO,O) |

| Temp (°C) | 70 | Mixed κO/κO,O |

Q. How can spectroscopic techniques differentiate between κO and κO,O coordination modes in titanium-hydroxyacetato complexes?

- Methodology :

- IR Spectroscopy : Asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) carboxylate stretches at ~1600 cm⁻¹ and ~1400 cm⁻¹, respectively. A Δν (νₐₛ − νₛ) < 200 cm⁻¹ indicates bidentate (κO,O) binding .

- XAS (X-ray Absorption Spectroscopy) : Pre-edge features in Ti K-edge spectra reveal coordination geometry (e.g., octahedral vs. distorted tetrahedral) and ligand-field splitting .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on the stability of titanium-hydroxyacetato complexes in aqueous vs. non-aqueous media?

- Methodology : Stability studies using UV-Vis kinetics and DFT calculations show:

- In water, ligand exchange occurs rapidly (t₁/₂ < 10 min at pH 5) due to hydrolysis of Ti–O bonds, forming TiO₂ colloids .

- In aprotic solvents (e.g., DMF), complexes remain stable for >24 hours, with steric hindrance from organic ligands slowing degradation .

- Contradiction Resolution : Discrepancies arise from solvent polarity and pH-dependent hydrolysis kinetics. Standardize buffers with chelating agents (e.g., citrate) to suppress Ti⁴⁺ hydrolysis in aqueous studies .

Q. How does the titanium-hydroxyacetato complex interact with phosphate-containing substrates, and what implications does this have for catalytic or materials applications?

- Methodology : Competitive titration experiments (e.g., with ATP or phosphate esters) monitored via ³¹P NMR reveal ligand displacement. The complex exhibits preferential binding to phosphate groups (Kd ~10⁻⁴ M) over carboxylates, suggesting utility in phosphate-selective catalysis or surface functionalization .

- Advanced Application : In lithium-ion battery electrolytes (patented by Samsung SDI), the complex stabilizes LiPF₆ salts by sequestering HF via Ti–F bond formation, enhancing cycle life .

Data Contradictions and Resolution

Q. Why do XRD and EXAFS studies report conflicting coordination numbers (CN = 6 vs. 5) for titanium in hydroxyacetato complexes?

- Analysis : XRD often assumes ideal octahedral geometry (CN = 6), while EXAFS detects dynamic ligand dissociation in solution (CN = 5–6). Use complementary techniques:

- Pair PDF (Pair Distribution Function) analysis to resolve local disorder.

- Variable-temperature XRD to capture ligand lability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.